8-(furan-2-ylmethyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .
Synthesis Analysis
In general, imidazole derivatives can be synthesized using various methods. For instance, one method involves the reaction of 2-furoic acid, furfurylamine, and furfuryl alcohol under microwave radiation . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .Chemical Reactions Analysis
The chemical reactions involving imidazole derivatives can vary widely depending on the specific compound and reaction conditions. For example, imidazole derivatives can show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Scientific Research Applications
Synthesis and Pharmacological Evaluation
A series of derivatives, including N-8-arylpiperazinylpropyl derivatives, have been synthesized for pharmacological evaluation. These compounds, such as 8-[3-(N4-phenyl)-piperazin-N1-yl-propyl]-1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, demonstrated anxiolytic-like activity and antidepressant effects in preclinical studies (Zagórska et al., 2009).
Structure-Activity Relationships and Molecular Studies
Further structure-activity relationship studies revealed that these derivatives show significant affinity for serotoninergic and dopaminergic receptors. Compounds with purine-2,4-dione nucleus generally had higher affinity values. Molecular docking studies suggested that certain structural features, like a substituent at the 7-position, are crucial for receptor affinity and selectivity (Zagórska et al., 2015).
Biological Evaluation of Fluorinated Derivatives
Another study synthesized and evaluated 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of this compound. These derivatives showed potent ligand activities for serotonin receptors and moderate inhibitory potencies for certain phosphodiesterases. Some of these derivatives, like 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, were identified as potential antidepressant and anxiolytic agents (Zagórska et al., 2016).
Antidepressant-like Activity and Safety Profile Evaluation
In a 2020 study, novel imidazopurine-2,4-dione derivatives were evaluated for their antidepressant-like activity and safety profile. The study demonstrated that these compounds, which vary in structural features, have different pharmacological, pharmacokinetic, and side effect profiles. This research helps in understanding the comparative pharmacological profiles of these derivatives (Partyka et al., 2020).
Future Directions
Properties
IUPAC Name |
6-(furan-2-ylmethyl)-4,7-dimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4/c1-14-11-26-18-19(23-21(26)25(14)12-16-9-6-10-31-16)24(2)22(30)27(20(18)29)13-17(28)15-7-4-3-5-8-15/h3-11H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKRMJJXVTUYNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)CC(=O)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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